REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:11]([CH:17]([F:19])[F:18])=[CH:10][N:9]=1)=[O:7])(C)(C)C.C1(C)C=CC=CC=1>C(Cl)Cl.C(O)(C(F)(F)F)=O>[F:19][CH:17]([F:18])[C:11]1[CH:12]=[C:13]([N+:14]([O-:16])=[O:15])[C:8]([C:6]([OH:7])=[O:5])=[N:9][CH:10]=1
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1=NC=C(C=C1[N+](=O)[O-])C(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=NC1)C(=O)O)[N+](=O)[O-])F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |